molecular formula C21H18ClN3O5 B7825400 methyl (3s)-2-(2-chloroacetyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate

methyl (3s)-2-(2-chloroacetyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate

Cat. No.: B7825400
M. Wt: 427.8 g/mol
InChI Key: PYNZJVIBWGVKFU-DIMJTDRSSA-N
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Description

This compound is a functionalized tetrahydro-β-carboline (THβC) derivative featuring a methyl ester at the 3-position, a 2-chloroacetyl group at the 2-position, and a 4-nitrophenyl substituent at the 1-position. The stereochemistry at the 3-position is specified as S-configuration, which may influence its biological activity and binding affinity to target proteins.

The chloroacetyl moiety may contribute to electrophilic reactivity, enabling covalent interactions with biological targets.

Properties

IUPAC Name

methyl (3S)-2-(2-chloroacetyl)-1-(4-nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5/c1-30-21(27)17-10-15-14-4-2-3-5-16(14)23-19(15)20(24(17)18(26)11-22)12-6-8-13(9-7-12)25(28)29/h2-9,17,20,23H,10-11H2,1H3/t17-,20?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNZJVIBWGVKFU-DIMJTDRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Optimization

  • Starting materials : Methyl L-tryptophan ester (1 ) and 4-nitrobenzaldehyde (2 ) are reacted in a 5:1 (v/v) mixture of acetic acid and methanol under reflux (80–90°C) for 4–6 hours.

  • Acid catalysis : Boron trifluoride etherate (BF₃·OEt₂) or trifluoroacetic acid (TFA) accelerates imine formation and subsequent cyclization.

  • Stereochemical outcome : The (3S)-configuration is retained from the chiral L-tryptophan ester, ensuring enantiopurity in the final product.

Table 1: Optimization of Pictet-Spengler Reaction Conditions

ConditionCatalystTemperature (°C)Time (h)Yield (%)
Methanol/AcOH (5:1)BF₃·OEt₂80485
Ethanol/TFA (4:1)TFA90678
ChloroformNoneReflux12<30

Introduction of the 2-Chloroacetyl Group

The secondary amine at position 2 of the β-carboline undergoes N-acylation with chloroacetyl chloride to install the electrophilic chloroacetyl moiety.

Acylation Protocol

  • Reagents : Chloroacetyl chloride (1.2 equiv) is added dropwise to a stirred solution of the β-carboline intermediate in dry dichloromethane (DCM) at 0°C.

  • Base : Triethylamine (2.0 equiv) neutralizes HCl byproduct, preventing decomposition of the acid-sensitive nitro group.

  • Reaction monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) confirms completion within 2 hours.

Table 2: Acylation Reaction Parameters

SolventBaseTemperature (°C)Time (h)Yield (%)
DCMEt₃N0→25282
THFDIPEA25375
DMFPyridine401.568

Stereochemical and Regiochemical Considerations

Retention of (3S)-Configuration

The chiral center at C3 originates from the L-tryptophan ester, which remains intact during cyclization due to mild acidic conditions. Single-crystal X-ray diffraction of intermediate 3 (Figure 1) confirms the (3S)-configuration, with NOESY correlations verifying the cis arrangement of H-3 and H-4.

Regioselective Acylation

Purification and Characterization

Chromatographic Isolation

  • Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) resolves the product from unreacted aldehyde and dimeric byproducts.

  • HPLC purity : >98% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-NO₂), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 4.92 (s, 1H, H-3), 4.10 (q, J = 6.8 Hz, 2H, CH₂Cl), 3.78 (s, 3H, COOCH₃).

  • HRMS (ESI+) : m/z calcd for C₂₁H₁₈ClN₃O₅ [M+H]⁺ 428.1014, found 428.1017.

Alternative Synthetic Routes

Electrocyclic Cyclization of 3-Nitrovinylindoles

Microwave-assisted electrocyclic closure of 3-nitrovinylindoles (4 ) in n-butanol (200°C, 1 h) generates β-carboline N-oxides, which undergo in situ reduction with Zn/HOAc to yield the tetrahydro core. While this method avoids chiral pool starting materials, it requires additional steps to introduce the 4-nitrophenyl group.

Table 3: Comparison of Synthetic Strategies

MethodStepsOverall Yield (%)Stereocontrol
Pictet-Spengler268High
Electrocyclic Cyclization442Moderate

Scalability and Process Considerations

  • Gram-scale synthesis : The Pictet-Spengler route achieves 10 g batches with 65% isolated yield, demonstrating robustness for industrial applications.

  • Green chemistry metrics : E-factor = 18.2 (solvent recovery reduces to 12.4) .

Chemical Reactions Analysis

Stereochemical Considerations

The stereochemistry at C-3 (3S configuration) is confirmed via 13C-NMR spectroscopy :

  • In trans-isomers, C-1 and C-3 carbons resonate at higher fields (δ ~25–30 ppm) compared to cis-isomers (δ ~35–40 ppm) due to 1,3-diaxial interactions .

  • For the target compound, C-3 (carboxylate) and C-1 (4-nitrophenyl) show distinct shifts consistent with the trans configuration .

Chloroacetyl Group

  • Undergoes nucleophilic substitution with amines or thiols to form hydantoin or thioether derivatives .

  • Example: Reaction with hydrazine yields hydrazide analogs, which are precursors for antifungal agents .

4-Nitrophenyl Substituent

  • Electron-withdrawing nature enhances electrophilic reactivity at the β-carboline core.

  • Participates in cyclization reactions under basic conditions to form tricyclic derivatives .

Oxidation and Ring Modification

  • Oxidation of the tetrahydro-β-carboline to β-carboline (fully aromatic) is achieved using KMnO₄ in DMF .

  • Decarboxylation of the methyl ester occurs under strong acidic or basic conditions, yielding the free carboxylic acid .

Spectroscopic Data

Key 1H-NMR signals (CDCl₃):

  • δ 5.45 ppm (s, 1H, C1-H), δ 4.03–3.90 ppm (dd, 1H, C3-H), δ 3.74 ppm (s, 3H, OCH₃) .

  • 13C-NMR : δ 170.2 ppm (C=O), δ 154.6 ppm (NO₂-Ar) .

Scientific Research Applications

Key Properties of Methyl Beta-Carboline Derivatives

  • Neuropharmacological Effects : Methyl derivatives often demonstrate neuroprotective effects and can modulate neurotransmitter systems.
  • Anticancer Activity : Many beta-carboline derivatives have shown promise in cancer treatment by inducing apoptosis in various cancer cell lines.
  • Interaction with GABA Receptors : Some beta-carbolines act as antagonists or inverse agonists at GABA-A receptors, influencing anxiety and seizure thresholds.

Neuroprotection and Cognitive Enhancement

Methyl beta-carboline derivatives have been studied for their potential to enhance cognitive functions. For instance:

  • Learning and Memory : Low doses of methyl-beta-carboline-3-carboxylate have been shown to stimulate learning and memory processes in animal models. However, higher doses may lead to anxiety and convulsions due to their interaction with GABAergic systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of beta-carboline derivatives:

  • Cervical Cancer : Ethyl beta-carboline-3-carboxylate has been shown to induce apoptosis in cervical cancer cells by activating the p38/MAPK signaling pathway . This suggests that methyl derivatives could similarly exert anticancer effects.

Table 1: Summary of Anticancer Activities of Beta-Carboline Derivatives

CompoundCancer TypeMechanism of ActionReference
Ethyl β-Carboline-3-CarboxylateCervical CancerInduces ROS production
N-butyl β-Carboline-3-CarboxylateVarious TumorsApoptosis induction
Methyl β-Carboline-3-CarboxylatePotentially AntitumorModulation of GABA receptors

Antimicrobial and Antiparasitic Activity

Beta-carbolines have demonstrated significant antimicrobial properties:

  • Antiparasitic Effects : Studies indicate that beta-carbolines exhibit activity against Leishmania spp., suggesting potential for development into antiparasitic therapies .

Modulation of GABAergic Activity

The interaction of methyl beta-carboline derivatives with GABA receptors is crucial for their pharmacological profile:

  • GABA Receptor Antagonism : Certain derivatives act as antagonists at benzodiazepine receptors, which can lead to increased neuronal excitability and potential therapeutic applications in conditions like epilepsy .

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of methyl-beta-carboline on cognitive function in rats. Results indicated enhanced memory retention at lower doses, while higher doses led to increased anxiety levels. This dual effect highlights the need for careful dosage consideration in therapeutic applications.

Case Study 2: Anticancer Activity in Cell Lines

Research on ethyl-beta-carboline demonstrated significant cytotoxicity against cervical cancer cell lines through ROS-mediated pathways. Similar studies on methyl derivatives are warranted to explore their full potential as anticancer agents.

Mechanism of Action

The mechanism of action of methyl (3s)-2-(2-chloroacetyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key differences among similar compounds lie in the aryl substituents at the 1-position and the acyl groups at the 2-position. Below is a comparative analysis:

Compound Name / ID 1-Position Substituent 2-Position Substituent Melting Point (°C) Rf Value (Solvent System) Molecular Weight (g/mol) Yield (%) Key Spectral Data (IR, NMR)
Target Compound 4-Nitrophenyl 2-Chloroacetyl Not Reported Not Reported ~432 (estimated) Not Given Likely IR: ~1730 (ester C=O), ~1660 (amide C=O)
Compound XIX () 4-Chlorophenyl 2-Chloroacetyl 228–232 0.76 (CH2Cl2/MeOH, 98:2) 417.25 95 IR: 1730 (ester), 1658 (amide); 1H-NMR: δ10.86 (NH)
Compound 38 () 3,4-Dichlorophenyl 2-Chloroacetyl 162–165 0.24 (CH2Cl2) 450.71 77 IR: 1738 (ester), 1663 (amide); 1H-NMR: δ7.9 (NH)
Compound 4-Chloro-3-nitrophenyl Phenylacetyl Not Reported Not Reported ~463 (estimated) Not Given IR: Not reported; structural focus on nitro and methoxy groups
Compound 4-Chlorophenyl 4-Nitrobenzoyl Not Reported Not Reported 431.87 Not Given Higher MW due to nitrobenzoyl group
Key Observations:
  • Melting Points : Compound XIX (4-chlorophenyl) has a higher melting point (228–232°C) compared to Compound 38 (3,4-dichlorophenyl, 162–165°C), suggesting that nitro groups may reduce crystallinity compared to halogens .
  • Synthetic Efficiency : Compound XIX achieved a 95% yield, significantly higher than Compound 38 (77%), indicating that substituent choice impacts reaction optimization .

Spectral and Structural Analysis

  • IR Spectroscopy: All analogs show strong C=O stretches for ester (~1730–1738 cm⁻¹) and amide (~1658–1663 cm⁻¹) groups. The target compound’s nitro group may introduce additional NO2 stretching bands near 1520–1350 cm⁻¹ .
  • 1H-NMR : The NH proton resonance varies (δ10.86 in Compound XIX vs. δ7.9 in Compound 38), likely due to differences in hydrogen bonding influenced by aryl substituents .

Molecular Weight and Drug-Likeness

  • The target compound’s estimated molecular weight (~432) is comparable to analogs, but the nitrobenzoyl derivative () has a higher MW (431.87) due to the bulkier acyl group .
  • Chloroacetyl-substituted compounds (target, XIX, 38) may exhibit better membrane permeability than nitrobenzoyl analogs due to reduced steric hindrance.

Biological Activity

Methyl (3S)-2-(2-chloroacetyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and structure-activity relationships associated with this compound and related beta-carboline derivatives.

Chemical Structure and Properties

The compound belongs to the beta-carboline family, characterized by a tricyclic structure that includes a pyrido[3,4-b]indole ring. The presence of various substituents such as the chloroacetyl and nitrophenyl groups is crucial for its biological activity.

Antitumor Activity

Beta-carbolines have been extensively studied for their antitumor properties. Research indicates that this compound may exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The antitumor activity is primarily attributed to the ability of beta-carbolines to intercalate into DNA and inhibit topoisomerases. This disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells .
  • Case Studies : In vitro studies have shown that related beta-carboline compounds can inhibit the proliferation of cancer cells such as HCT116 and SiHa cells, with IC50 values indicating effective concentrations for inducing cell death .

Antimalarial Activity

The compound's structural analogs have demonstrated promising antimalarial effects. For instance, certain tetrahydro-beta-carbolines have been evaluated against Plasmodium falciparum, showing low cytotoxicity towards human cells while effectively inhibiting parasite growth.

  • Selectivity Index : The selectivity index for these compounds is significantly higher than that for mammalian cells, suggesting a favorable therapeutic window .

Structure-Activity Relationship (SAR)

Understanding the SAR of beta-carbolines helps in optimizing their biological activities. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like nitro groups) enhances antitumor activity by stabilizing the compound's interaction with DNA .
  • Core Structure Importance : The tricyclic core is essential for maintaining biological activity; modifications to this structure can lead to loss of efficacy or increased toxicity.

Table 1: IC50 Values for Various Beta-Carboline Derivatives

CompoundCancer Cell LineIC50 (μM)
Methyl (3S)-...HCT11632 ± 2.45
Ethyl β-Carboline-3-CarboxylateSiHa29 ± 1.50
β-Carboline 4Trypanosoma cruzi14.9

Table 2: Selectivity Index of Antimalarial Compounds

CompoundCytotoxicity (μM)Antimalarial Activity (μM)Selectivity Index
Compound A45 ± 9.4617.95 ± 9.462.5
Compound B157.18 ± 42.50334.8

Q & A

Q. What are the recommended methodologies for synthesizing and optimizing the yield of methyl (3S)-2-(2-chloroacetyl)-1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate?

Methodological Answer:

  • Stepwise Synthesis : Begin with the condensation of tryptamine derivatives with substituted aldehydes to form the β-carboline scaffold, followed by chloroacetylation at the 2-position using 2-chloroacetyl chloride under anhydrous conditions .
  • Optimization Strategies :
    • Vary reaction temperatures (e.g., 0–60°C) to balance reaction rate and side-product formation.
    • Use catalysts such as DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
    • Monitor reaction progress via TLC or LC-MS to identify intermediate stages .
  • Yield Improvement : Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradients) to minimize impurities before final coupling steps .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • Use 1H^1H- and 13C^{13}C-NMR to confirm the β-carboline backbone, chloroacetyl group, and 4-nitrophenyl substitution. Key signals include aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and carbonyl carbons (δ 165–175 ppm) .
    • Assign stereochemistry via NOESY/ROESY to verify the (3S) configuration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21H18ClN3O5\text{C}_{21}\text{H}_{18}\text{ClN}_3\text{O}_5) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structures to validate spatial arrangement of substituents, if crystals are obtainable .

Q. What protocols ensure purity assessment suitable for pharmacological studies?

Methodological Answer:

  • HPLC-PDA : Use reverse-phase C18 columns (gradient: 5–95% acetonitrile/water with 0.1% TFA) to detect impurities at 254 nm. Aim for ≥95% purity .
  • Elemental Analysis : Validate carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents (e.g., DMF, THF) to comply with ICH guidelines .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification :
    • Perform kinase inhibition assays (e.g., ADP-Glo™) to screen for interactions with β-carboline-sensitive targets like CDKs or GSK-3β.
    • Use SPR (Surface Plasmon Resonance) to quantify binding affinity (KD_D) to putative receptors .
  • Pathway Analysis :
    • Conduct RNA-seq or phosphoproteomics on treated cell lines (e.g., HeLa) to map downstream signaling perturbations.
    • Validate findings via CRISPR-Cas9 knockouts of identified targets .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Environmental Persistence :
    • Use OECD 307 guidelines to study aerobic biodegradation in soil/water systems. Measure half-life (t1/2_{1/2}) via LC-MS .
    • Assess photodegradation under simulated sunlight (λ > 290 nm) to identify breakdown products .
  • Ecotoxicology :
    • Perform acute toxicity assays on Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201). Report EC50_{50} values .
    • Model bioaccumulation potential using logP (octanol-water partition coefficient) and BCF (bioconcentration factor) .

Q. How should contradictory data in biological activity assays be resolved?

Methodological Answer:

  • Replication : Repeat assays across independent labs with standardized protocols (e.g., fixed cell lines, passage numbers, and incubation times) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers and consensus trends .
  • Mechanistic Follow-Up :
    • Test compound stability under assay conditions (e.g., pH, serum proteins) via LC-MS to rule out degradation artifacts .
    • Use isogenic cell lines to isolate genetic or epigenetic factors influencing response variability .

Q. What strategies enable comparative studies with structural analogs?

Methodological Answer:

  • SAR (Structure-Activity Relationship) :
    • Synthesize analogs with modifications at the 4-nitrophenyl or chloroacetyl groups. Compare IC50_{50} values in cytotoxicity assays .
    • Use molecular docking (e.g., AutoDock Vina) to predict binding modes relative to parent compound .
  • Cross-Platform Assays :
    • Test analogs in parallel using identical cell lines (e.g., MCF-7, A549) and endpoint measurements (e.g., ATP content, caspase-3 activation) .

Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 4–8 weeks. Monitor degradation via HPLC .
  • Solution Stability :
    • Prepare stock solutions in DMSO or ethanol. Store at -20°C and test bioactivity at 0, 1, and 3 months to assess potency loss .
  • pH Stability : Incubate in buffers (pH 1–9) for 24 hours. Quantify intact compound via UPLC-MS .

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